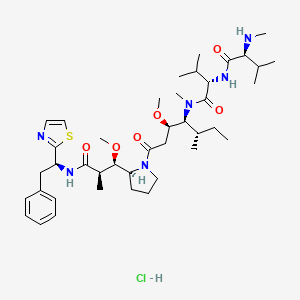

MMAD (hydrochloride)

Descripción general

Descripción

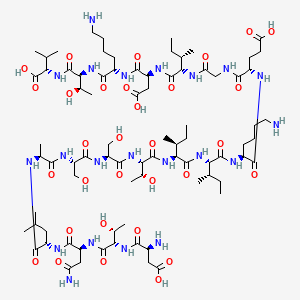

MMAD (Monomethyl Dolastatin 10) is a potent tubulin inhibitor . It is used as a toxin payload in antibody-drug conjugates (ADCs) . The hydrochloride form, MMAD hydrochloride, is used to increase its pharmacological activity . It is used in the formulation of metered-dose inhalers (MDIs) for pulmonary drug delivery .

Aplicaciones Científicas De Investigación

Aerodynamic Particle Size Analysis

- Aerodynamic Particle Size Analysis : Research comparing different methods for the aerodynamic assessment of aerosols from pressurized metered-dose inhalers, including MMAD (Mass Median Aerodynamic Diameter), has provided insights into the particle size distributions of various formulations. This analysis is crucial for understanding the delivery and distribution of aerosolized particles in medical applications (Mitchell et al., 2003).

Advanced Material Applications

- Low Dielectric Constant Thin Films : MMAD (hydrochloride) derivatives have been used in the synthesis and characterization of low dielectric constant thin films, pertinent for applications such as interlayer dielectric (ILD) in ultra-large scale integrated (ULSI) circuits. These findings highlight the potential of MMAD in advanced material applications, particularly in the semiconductor industry (Joshi & Mahajan, 2010).

Polymer Science

- Polymerization Kinetics and Characterization : Studies on the polymerization of substituted aniline in aqueous solutions, involving hydrochloric acid and MMAD (hydrochloride) derivatives, have shed light on the kinetics and properties of the resulting polymers. This research is significant for the development of novel polymeric materials with specific functionalities (Sayyah et al., 2001).

- Polymer Synthesis and Functionalization : The synthesis of functional polymers through techniques like atom transfer radical polymerization and hydrosilation, involving MMAD (hydrochloride) derivatives, has been explored. This research is foundational in creating advanced materials with tailored properties for various applications, including medical and industrial uses (Chavan et al., 2020).

Analytical Chemistry

- Quantitative Determination in Pharmaceutical Analysis : The development of analytical methods, such as high-performance ion chromatography (HPIC) with suppressed conductivity detection, for determining the synthesis-derived amount of MMAD (hydrochloride) residue in pharmaceutical compounds, showcases the significance of MMAD in ensuring the quality and safety of pharmaceutical products (Podolska et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRTVTGXHFCGLI-VHQHMVQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67ClN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMAD hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

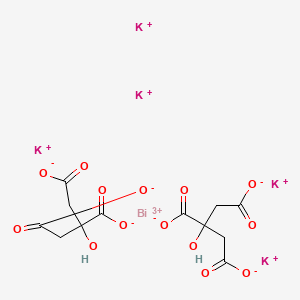

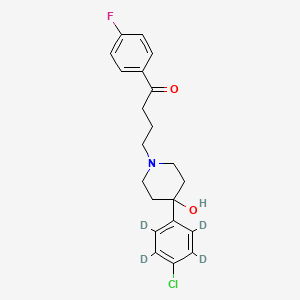

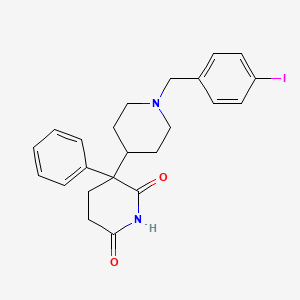

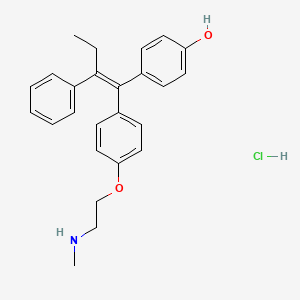

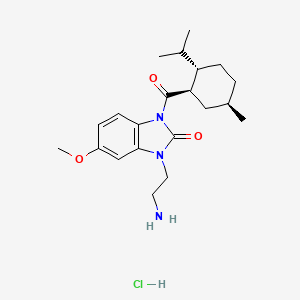

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.